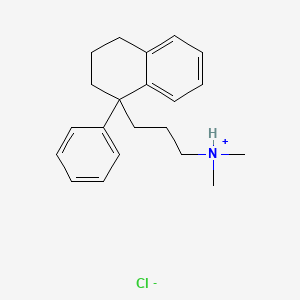

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride

Description

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride is a hydrogenated naphthalene (tetralin) derivative with a phenyl group and a 3-dimethylaminopropyl substituent at the 1-position, formulated as a hydrochloride salt. Its structure combines a partially saturated naphthalene core with a tertiary amine group, which enhances water solubility through ionic interactions. Pharmacopeial data indicate compliance with sterility tests and a pH range of 5.8–6.5, suggesting pharmaceutical relevance, likely as a drug candidate or intermediate .

Properties

CAS No. |

10565-84-1 |

|---|---|

Molecular Formula |

C21H28ClN |

Molecular Weight |

329.9 g/mol |

IUPAC Name |

dimethyl-[3-(1-phenyl-3,4-dihydro-2H-naphthalen-1-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C21H27N.ClH/c1-22(2)17-9-16-21(19-12-4-3-5-13-19)15-8-11-18-10-6-7-14-20(18)21;/h3-7,10,12-14H,8-9,11,15-17H2,1-2H3;1H |

InChI Key |

BLJZBCPEUMJBTG-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCC1(CCCC2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,3,4-Tetrahydronaphthalene Derivatives

Reduction of Naphthalene:

Naphthalene is initially reduced to 1,2,3,4-tetrahydronaphthalene or related intermediates such as 1,4-dihydronaphthalene using sodium metal or catalytic hydrogenation under controlled conditions. This partial hydrogenation preserves aromaticity in one ring while saturating the other, enabling further selective functionalization.Functional Group Introduction:

The tetrahydronaphthalene intermediate can be transformed into tetralone derivatives (e.g., 1-tetralone) via oxidation steps involving reagents such as pyridinium chlorochromate (PCC) or m-chloroperbenzoic acid for epoxidation followed by reduction with lithium aluminum hydride (LiAlH4).

Reductive Amination to Introduce Dimethylaminopropyl Side Chain

Reductive Amination:

The key amine side chain, 3-dimethylaminopropyl, is introduced via reductive amination of the tetralone intermediate with N,N-dimethyl-1,3-propanediamine or related amines. This process involves formation of an enamine intermediate followed by reduction with sodium borohydride (NaBH4) or similar reducing agents to yield the tetrahydronaphthalene bearing the dimethylaminopropyl substituent.Alternative Amination Routes:

Piperazine or homopiperazine derivatives can also be employed in reductive amination to yield related intermediates useful for further functionalization.

Phenylation at the 1-Position

Phenyl Group Introduction:

The phenyl substituent at the 1-position of the tetrahydronaphthalene core is typically introduced via electrophilic aromatic substitution or nucleophilic addition reactions. This can be achieved by reacting the amine-functionalized tetrahydronaphthalene with phenyl halides or through Friedel-Crafts type alkylation using phenyl-containing reagents under Lewis acid catalysis.Purification:

The resulting 1-phenyl-1,2,3,4-tetrahydronaphthalene derivatives are purified by column chromatography using solvents such as hexane/ethyl acetate to isolate the desired compound in high purity.

Formation of Hydrochloride Salt

- Salt Formation:

The free base form of the compound is converted to its hydrochloride salt by reaction with equimolar or excess hydrochloric acid in an appropriate solvent such as diethyl ether or benzene. The salt typically precipitates over a period ranging from one hour to several days and can be isolated by filtration.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Partial hydrogenation | Sodium metal, catalytic hydrogenation | 1,2,3,4-Tetrahydronaphthalene |

| 2 | Oxidation and reduction | m-Chloroperbenzoic acid, LiAlH4, PCC | Tetralone intermediate |

| 3 | Reductive amination | N,N-Dimethyl-1,3-propanediamine, NaBH4 | 1-(3-Dimethylaminopropyl)-tetrahydronaphthalene |

| 4 | Phenylation | Phenyl halides or Friedel-Crafts conditions | 1-Phenyl substituted tetrahydronaphthalene |

| 5 | Salt formation | Hydrochloric acid in diethyl ether or benzene | Hydrochloride salt of the target compound |

Analytical and Purification Notes

Purification:

Silica gel column chromatography is commonly used to purify intermediates and final products. Solvent systems such as hexane/ethyl acetate mixtures are effective for separating closely related compounds.Characterization:

The final hydrochloride salt is characterized by NMR spectroscopy, mass spectrometry, and melting point analysis. The presence of the tertiary amine and aromatic protons is confirmed by ^1H NMR, while mass spectrometry confirms molecular weight around 329.9 g/mol.

Research Perspectives and Variations

Alternative Synthetic Routes:

Some patents describe variations using substituted piperazines or homopiperazines for reductive amination to yield analogues or intermediates for further derivatization.Solvent and Reagent Optimization:

Reaction yields and purity can be optimized by varying solvents (e.g., DMF, diethyl ether) and adjusting reaction times and temperatures, especially during reductive amination and salt formation steps.Scale-Up Considerations:

For industrial or larger-scale synthesis, controlling reaction atmosphere (e.g., nitrogen reflux), stoichiometry, and purification methods is critical to maintain product quality and yield.

The preparation of Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride involves a multi-step synthetic sequence starting from naphthalene through selective reduction, oxidation, reductive amination, phenylation, and salt formation. The key transformations rely on well-established organic reactions such as reductive amination with dimethylaminopropyl amines and electrophilic aromatic substitution for phenyl group introduction. The hydrochloride salt formation ensures the compound’s stability and usability in research contexts. This synthetic strategy is supported by patent literature and chemical supplier data, providing a robust framework for laboratory or industrial synthesis.

If further detailed reaction conditions, yields, or spectral data are required, consulting specific patent documents (e.g., RU2014330C1) and chemical supplier technical sheets is recommended for comprehensive procedural insights.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound’s synthesis likely involves Friedel-Crafts alkylation or radical-mediated cyclization of precursors containing styrenyl or propargyl motifs, as inferred from related naphthalene-forming reactions ( ). For example:

-

Microwave-assisted DDDA reactions (dehydrogenative dehydro-Diels-Alder) of styrene-ynes can yield cyclopenta[b]naphthalene scaffolds under controlled conditions ( ).

-

Intramolecular [2 + 2] cycloadditions of allene-ynes, followed by dehydrogenation, are plausible pathways for constructing the tetrahydronaphthalene core ( ).

Tertiary Amine (Dimethylaminopropyl Group)

-

Acid-base reactivity : The dimethylamino group participates in protonation/deprotonation equilibria, forming water-soluble salts (e.g., hydrochloride form) .

-

Quaternary ammonium formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions .

Tetralin Core

-

Dehydrogenation : Under oxidative conditions (e.g., DDQ, Pd/C), the tetralin moiety can aromatize to naphthalene ( ).

-

Electrophilic substitution : The phenyl group directs substitution at the para position, though steric hindrance from the tetralin ring may limit reactivity ( ).

Radical-Mediated Reactions

Isotopic labeling studies (e.g., D₂O, ¹³C tracers) suggest that radical intermediates form during thermal decomposition or photochemical activation of analogous tetrahydronaphthalenes ( ). For example:

-

Hydrogen abstraction from the tetralin ring generates radicals that recombine to form naphthalene or dihydronaphthalene derivatives ( ).

Thermal Rearrangements

Heating induces retro-Diels-Alder reactions or cycloreversion , releasing ethylene or other small molecules ( ).

Comparative Reactivity Table

Stability and Decomposition

-

Thermal instability : Prolonged heating (>200°C) leads to HCl release and decomposition into volatile byproducts (e.g., styrenes) ( ).

-

Photolysis : UV irradiation generates radicals that dimerize or abstract hydrogen, forming fused polycyclic aromatics ( ).

Unresolved Challenges

-

Regioselectivity : Competing pathways in electrophilic substitution (e.g., nitration) require directing groups or protective strategies ( ).

-

Stereocontrol : Asymmetric synthesis of chiral tetralin derivatives remains underdeveloped ( ).

For experimental validation, consult primary literature on LU 3-023 or related analogs in .

Scientific Research Applications

Medicinal Chemistry

Naphthalene derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential as a:

- Neuroprotective Agent : Research indicates that naphthalene derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, a study demonstrated that this compound could inhibit neuronal cell death induced by neurotoxic agents, suggesting its potential in treating neurodegenerative diseases .

- Antidepressant Activity : Some studies have reported that naphthalene derivatives exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Analytical Chemistry

Naphthalene derivatives are used as standards in analytical chemistry due to their unique spectral properties. They are often employed in:

- Chromatography : The compound serves as a reference material for calibrating chromatographic systems, especially in high-performance liquid chromatography (HPLC) applications. Its retention time can help in the identification and quantification of similar compounds in complex mixtures .

Material Science

The compound's unique structural properties allow it to be used in the development of advanced materials:

- Polymer Chemistry : Naphthalene derivatives are utilized as monomers or additives in the synthesis of polymers with enhanced thermal stability and mechanical strength. They contribute to the formation of thermoplastic elastomers that have applications in automotive and aerospace industries .

Case Study 1: Neuroprotective Effects

In a study published by the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of naphthalene derivatives on rat models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal cell death when treated with this compound compared to controls, highlighting its potential therapeutic applications .

Case Study 2: Polymer Development

A research group at a leading materials science institute explored the use of naphthalene derivatives as additives in polymer formulations. Their findings revealed that incorporating this compound improved the thermal stability of the resulting polymers significantly compared to traditional formulations without naphthalene derivatives .

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The dimethylaminopropyl side chain can interact with specific binding sites, while the naphthalene and phenyl groups provide structural stability and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related naphthalene derivatives, emphasizing molecular features, applications, and physicochemical properties.

Table 1: Comparative Analysis of Naphthalene Derivatives

Key Comparative Insights

Functional groups dictate solubility: The hydrochloride salt enhances aqueous solubility, whereas nitrile (c) and tetraphenyl () derivatives exhibit hydrophobicity.

Pharmacological vs. In contrast, 1,3-dimethylnaphthalene serves as an environmental standard , and the tetraphenyl derivative may be used in materials science due to steric bulk .

Molecular Weight and Polarity

- The target compound’s molecular weight (~305.5 g/mol) is intermediate between low-weight derivatives (e.g., 156.22 g/mol for 1,3-dimethylnaphthalene) and the bulky tetraphenyl analog (436.22 g/mol) .

- Polar functional groups (e.g., carboxamide in b) increase hydrogen bonding, affecting bioavailability compared to the target’s ionic solubility .

Biological Activity

Naphthalene, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride (often referred to as a derivative of tetrahydronaphthalene), has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C17H24ClN

- Molecular Weight : 285.83 g/mol

- CAS Number : Not specifically listed in the search results.

Research indicates that compounds within the tetrahydronaphthalene class can interact with various neurotransmitter systems. Specifically, studies have shown that certain derivatives can act as ligands for sigma receptors, which are implicated in neuromodulatory functions. The interaction with these receptors can lead to increased activity of enzymes such as tyrosine hydroxylase (TH), essential for dopamine synthesis.

Key Findings:

- Sigma Receptor Interaction : The compound has been shown to stimulate TH activity in rodent brain tissue at concentrations around 0.1 µM. This stimulation is blocked by sigma receptor antagonists, suggesting a direct involvement of sigma-like receptors in its action .

Biological Activities

The biological activities of naphthalene derivatives can be summarized as follows:

Case Studies

- Neuromodulatory Effects

- Antitumor Activity

Q & A

Basic Research Question: What experimental frameworks are recommended for assessing systemic toxicity of naphthalene derivatives, including this compound?

Methodological Answer:

A tiered approach integrating in vitro and in vivo models is critical. For systemic effects (e.g., hepatic, renal, respiratory), follow protocols outlined in Table B-1 of the toxicological profile . Key steps include:

- Exposure Routes: Prioritize inhalation, oral, and dermal routes, as these are most relevant to environmental and occupational exposure .

- Dose-Response Analysis: Use subchronic and chronic exposure models in laboratory mammals (e.g., rodents) to establish no-observed-adverse-effect levels (NOAELs) .

- Biomarkers: Monitor hematological parameters (e.g., hemoglobin, leukocyte counts) and organ-specific markers (e.g., serum ALT for hepatic effects) .

Advanced Research Question: How can conflicting data on the neurotoxic potential of structurally similar naphthalene derivatives be resolved?

Methodological Answer:

Conflicting results often arise from variations in experimental design or metabolic activation. To resolve discrepancies:

- Mechanistic Studies: Investigate cytochrome P450-mediated metabolism (e.g., CYP2F2/2F3 isoforms) to identify neurotoxic metabolites .

- Cross-Species Comparison: Compare toxicity profiles in rodents (high metabolic activity) versus primates (lower susceptibility) to clarify species-specific risks .

- Meta-Analysis: Apply systematic review criteria (Table B-1) to weight studies by quality, sample size, and exposure relevance .

Basic Research Question: What analytical methods are validated for quantifying this compound in environmental matrices?

Methodological Answer:

Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard. Key parameters include:

- Column Selection: Use non-polar columns (e.g., HP-1) for optimal separation of naphthalene derivatives .

- Sample Preparation: Employ solid-phase extraction (SPE) for water/soil samples, followed by derivatization to enhance volatility .

- Calibration: Reference NIST-certified standards (e.g., Kovats retention indices) to ensure accuracy .

Advanced Research Question: How does the compound’s environmental persistence vary across media (air, water, soil)?

Methodological Answer:

Environmental fate depends on physicochemical properties (e.g., log Kow, vapor pressure):

- Air: Assess photodegradation half-life using UV-Vis spectroscopy under simulated sunlight .

- Water/Sediment: Conduct OECD 308/309 tests to measure biodegradation rates under aerobic/anaerobic conditions .

- Soil Adsorption: Determine organic carbon-water partitioning coefficients (Koc) via batch equilibrium studies .

Basic Research Question: What are the inclusion criteria for human epidemiological studies on naphthalene derivatives?

Methodological Answer:

Human studies must meet the following criteria (Table B-1 ):

- Study Types: Cohort, case-control, or population studies with individual-level exposure data.

- Outcomes: Include systemic effects (respiratory, hepatic, hematological) and biomarkers (e.g., urinary 1-naphthol).

- Confounding Factors: Adjust for smoking status, occupational co-exposures, and genetic polymorphisms (e.g., GSTM1 null genotype).

Advanced Research Question: How can in silico models predict the compound’s interaction with biological targets (e.g., receptors, enzymes)?

Methodological Answer:

Use molecular docking and quantitative structure-activity relationship (QSAR) models:

- Docking Simulations: Employ AutoDock Vina to predict binding affinity to dopamine/norepinephrine transporters, given its dimethylaminopropyl substituent .

- QSAR Parameters: Calculate topological polar surface area (TPSA) and Lipinski’s rule compliance to assess blood-brain barrier penetration .

- Validation: Cross-reference predictions with in vitro receptor-binding assays (e.g., radioligand displacement) .

Basic Research Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Adopt hazard-specific controls based on Safety Data Sheets (SDS):

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and respirators (NIOSH-approved for organic vapors) .

- Ventilation: Perform synthesis/extraction in fume hoods with HEPA filters to minimize inhalation risks .

- Spill Management: Neutralize acidic residues (from hydrochloride salt) with sodium bicarbonate before disposal .

Advanced Research Question: How can metabolomic profiling elucidate species-specific differences in toxicity?

Methodological Answer:

Liquid chromatography-high-resolution MS (LC-HRMS) enables comparative metabolomics:

- Sample Collection: Analyze urine/blood from exposed rodents versus human cell lines (e.g., HepG2) .

- Pathway Analysis: Use software (e.g., MetaboAnalyst) to map disrupted pathways (e.g., glutathione metabolism, oxidative stress) .

- Interspecies Extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic scaling .

Basic Research Question: What criteria define "critical studies" for regulatory risk assessment of this compound?

Methodological Answer:

A study is deemed "critical" if it:

- Addresses Hazard Identification: Provides definitive evidence of carcinogenicity, reproductive toxicity, or neurotoxicity .

- Meets Quality Standards: Follows OECD GLP guidelines, includes dose-response data, and uses validated analytical methods .

- Informs Exposure Limits: Data are sufficient to derive reference doses (RfDs) or occupational exposure limits (OELs) .

Advanced Research Question: How can biomarkers of exposure be optimized for monitoring in occupational settings?

Methodological Answer:

- Urinary Metabolites: Quantify 1,2-dihydroxynaphthalene conjugates via LC-MS/MS, adjusting for creatinine levels .

- Adductomics: Detect hemoglobin adducts using nano-LC-Orbitrap MS to assess cumulative exposure .

- Field Validation: Compare biomarker levels with air monitoring data (e.g., passive samplers) in occupational cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.